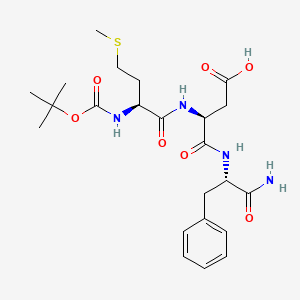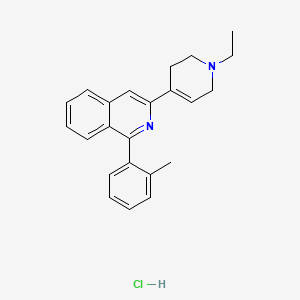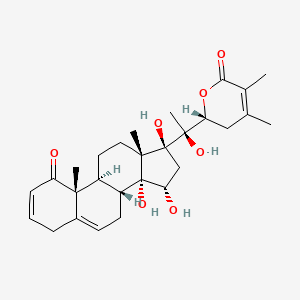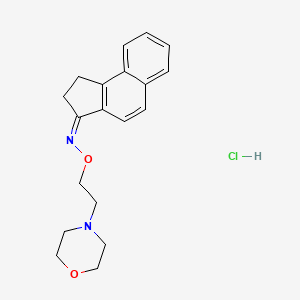
(2S,4S)-2,4-Dimethyl-1-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2,4-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O It is a chiral alcohol, meaning it has two enantiomers that are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethyl-1-heptanol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of Grignard reagents to introduce the desired alkyl groups onto a suitable precursor molecule. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol into the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are secondary or tertiary alcohols and hydrocarbons.
Substitution: The major products are alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-2,4-Dimethyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
Mecanismo De Acción
The mechanism by which (2S,4S)-2,4-Dimethyl-1-heptanol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its chiral nature suggests that it may exhibit enantioselective interactions, where one enantiomer is more active than the other.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2,4-Dimethyl-1-heptanol: The enantiomer of (2S,4S)-2,4-Dimethyl-1-heptanol, with similar chemical properties but different biological activities.
2,4-Dimethyl-1-pentanol: A shorter-chain analog with different physical and chemical properties.
2,4-Dimethyl-1-hexanol: Another analog with a different chain length, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
174693-04-0 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
(2S,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
HVRFWRROUIDGQO-IUCAKERBSA-N |
SMILES isomérico |
CCC[C@H](C)C[C@H](C)CO |
SMILES canónico |
CCCC(C)CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)






